molecular formula C10H19O3PS B14405848 Phosphorothioic acid, O,O-diethyl S-1-hexynyl ester CAS No. 84771-53-9

Phosphorothioic acid, O,O-diethyl S-1-hexynyl ester

Cat. No.: B14405848
CAS No.: 84771-53-9
M. Wt: 250.30 g/mol
InChI Key: ZCLBUSUPEUOGFE-UHFFFAOYSA-N
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Description

Phosphorothioic acid, O,O-diethyl S-1-hexynyl ester is an organophosphorus compound characterized by the presence of a phosphorothioate group. This compound is known for its applications in various fields, including agriculture and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphorothioic acid, O,O-diethyl S-1-hexynyl ester typically involves the reaction of diethyl phosphorochloridothioate with 1-hexyne in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Phosphorothioic acid, O,O-diethyl S-1-hexynyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphorothioate oxides.

    Reduction: Reduction reactions can convert the phosphorothioate group to a phosphine oxide.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Phosphorothioate oxides.

    Reduction: Phosphine oxides.

    Substitution: Various substituted phosphorothioates depending on the nucleophile used.

Scientific Research Applications

Phosphorothioic acid, O,O-diethyl S-1-hexynyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.

    Industry: Utilized in the formulation of pesticides and herbicides due to its biological activity.

Mechanism of Action

The mechanism of action of Phosphorothioic acid, O,O-diethyl S-1-hexynyl ester involves the interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can disrupt various biochemical pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • Phosphorodithioic acid, O,O-diethyl S-methyl ester
  • Phosphorodithioic acid, O,O-diethyl S-ethyl ester
  • Phosphorodithioic acid, O,O-diethyl S-propyl ester

Uniqueness

Phosphorothioic acid, O,O-diethyl S-1-hexynyl ester is unique due to the presence of the 1-hexynyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where the 1-hexynyl group plays a crucial role in the compound’s activity.

Properties

CAS No.

84771-53-9

Molecular Formula

C10H19O3PS

Molecular Weight

250.30 g/mol

IUPAC Name

1-diethoxyphosphorylsulfanylhex-1-yne

InChI

InChI=1S/C10H19O3PS/c1-4-7-8-9-10-15-14(11,12-5-2)13-6-3/h4-8H2,1-3H3

InChI Key

ZCLBUSUPEUOGFE-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CSP(=O)(OCC)OCC

Origin of Product

United States

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